molecular formula C21H18N4O4S B2541572 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2320539-84-0

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one

カタログ番号: B2541572
CAS番号: 2320539-84-0
分子量: 422.46
InChIキー: WKIBMYFZINAJRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a combination of benzodioxole, oxadiazole, and quinazolinone moieties. It is of interest in medicinal chemistry and synthetic organic chemistry due to its unique structural characteristics and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions.

  • Initial formation: : The synthesis starts with the preparation of 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole. This can be achieved through cyclization reactions involving appropriate precursors like benzodioxole and nitrile oxide.

  • Thiolation: : The next step involves the introduction of the sulfanyl group. This can be done through a thiolation reaction, where a thiol group is introduced at the oxadiazole moiety.

  • Quinazolinone synthesis: : The final step involves the formation of the 3-propyl-3,4-dihydroquinazolin-4-one scaffold. This can be synthesized through the condensation of suitable amines and carboxylic acids or derivatives.

Industrial Production Methods

Industrial production methods would involve optimizing the above laboratory synthesis steps for scalability. This includes using high-yielding reactions, cost-effective reagents, and implementing batch or continuous flow processes.

化学反応の分析

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions at the sulfanyl group, potentially forming sulfoxides or sulfones.

  • Reduction: : The oxadiazole and quinazolinone rings can undergo selective reductions under catalytic hydrogenation conditions.

  • Substitution: : The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed for reduction.

  • Substitution: : Electrophiles like bromine or nitrating agents in the presence of acids or bases for substitution reactions.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduced forms of the heterocycles.

  • Substitution: : Various substituted derivatives of the original compound.

科学的研究の応用

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one has various applications in scientific research:

  • Chemistry: : Used as a building block in synthetic organic chemistry to develop new compounds with potential biological activities.

  • Biology: : Potential use as a molecular probe due to its unique structure.

  • Medicine: : Research into its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

  • Industry: : Potential use in developing advanced materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action for 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves interaction with specific molecular targets. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular pathways. The exact molecular targets and pathways would depend on its specific biological activity, which requires further detailed studies.

類似化合物との比較

Compared to other compounds with similar structural motifs, such as other benzodioxole derivatives or quinazolinone analogs, 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is unique due to the specific combination of these moieties in one molecule

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

  • 3,4-dihydroquinazolin-4-one derivatives

  • Compounds with sulfanyl linkages

特性

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-2-9-25-20(26)14-5-3-4-6-15(14)22-21(25)30-11-18-23-19(24-29-18)13-7-8-16-17(10-13)28-12-27-16/h3-8,10H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIBMYFZINAJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。